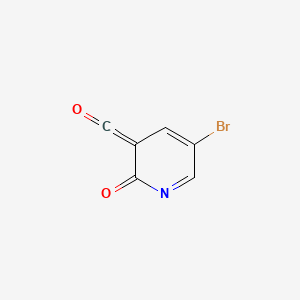![molecular formula C10H10N3O4+ B12348001 Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)
Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate is a heterocyclic compound with a complex structure that includes both pyrrolo and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate typically involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various reagents. One method involves the reaction with 1-chloro-2,3-epoxypropane under specific conditions . Another approach includes the use of allyl bromide in DMF in the presence of potassium carbonate, yielding the desired compound in a 45% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts, such as dicationic molten salts, has been explored for the synthesis of related pyrido[2,3-d]pyrimidine derivatives . These methods offer high yields and can be performed under solvent-free conditions or using green solvents like ethanol.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of the double bond in the 2-propenyl fragment can lead to lactonization, forming pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents like DMF and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of the 2-propenyl fragment results in the formation of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine .
Scientific Research Applications
Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as CDK2 inhibitors, making them promising candidates for cancer treatment.
Materials Science: The unique structure of this compound allows for its use in the development of novel materials with specific properties.
Biological Research: The compound’s ability to inhibit viral DNA polymerases makes it a valuable tool in antiviral research.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate involves the inhibition of specific enzymes and molecular targets. For example, it inhibits CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, its antiviral activity is based on the inhibition of viral DNA polymerases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various medical applications.
Uniqueness
Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate stands out due to its dual activity against cancer cells and viral DNA polymerases. This dual functionality makes it a versatile compound in both medicinal and biological research.
Properties
Molecular Formula |
C10H10N3O4+ |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate |
InChI |
InChI=1S/C10H10N3O4/c1-12-7-5(8(14)13(2)10(12)16)4-6(11-7)9(15)17-3/h4H,1-3H3/q+1 |
InChI Key |
XOCHWXMSDJGKEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=NC2=[N+](C1=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)


![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)


![(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-5-[(1E,3E,5E)-7-(2,4-dioxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]-3,4-dihydroxyoxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide](/img/structure/B12347977.png)
![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)




